molecular formula C22H20Br2N4O2 B5098700 4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE

4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE

Cat. No.: B5098700
M. Wt: 532.2 g/mol
InChI Key: DENLYTNLJZEOBE-UHFFFAOYSA-N
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Description

4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes multiple bromine atoms and a hydrazinecarbonyl group. Its molecular formula is C15H12Br2N2O2, and it has a molecular weight of 412.083 g/mol .

Properties

IUPAC Name

4-bromo-N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2N4O2/c23-16-8-6-15(7-9-16)22(30)27-19-11-10-17(24)12-18(19)21(26-13-20(29)28-25)14-4-2-1-3-5-14/h1-12,21,26H,13,25H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENLYTNLJZEOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with hydrazine to form the hydrazinecarbonyl intermediate. This intermediate is then reacted with 4-bromo-2-aminobenzylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(4-{4-[4-BROMOBENZOYL]AMINO}PHENOXY}PHENYL)BENZAMIDE
  • 4-BROMO-N-[3-[4-BROMOBENZOYL]AMINO]-5-(2-METHYLPHENOXY)PHENYL]BENZAMIDE
  • 4-BROMO-N-(4-BROMOBENZOYL)AMINOMETHYL)BENZAMIDE

Uniqueness

4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and the hydrazinecarbonyl group make it a versatile compound for various applications .

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